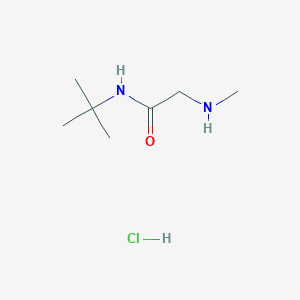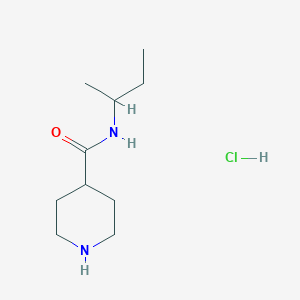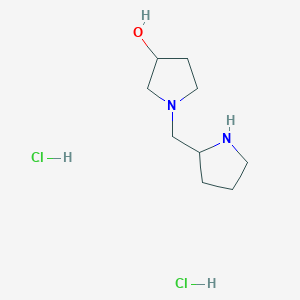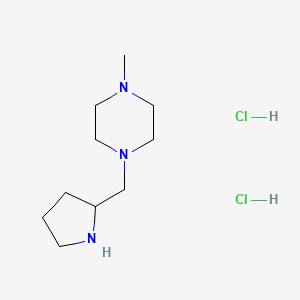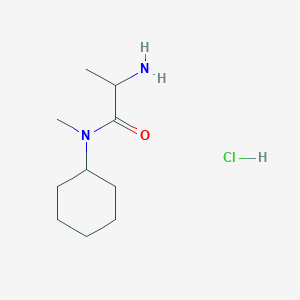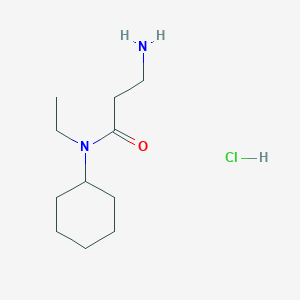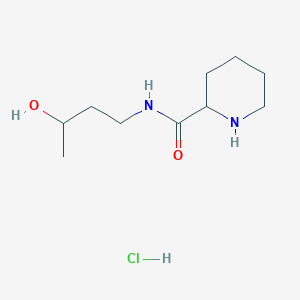
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, also known as Bupivacaine or Marcaine, is a local anesthetic drug commonly used in surgeries and pain management1. It is a chemical compound widely used in scientific research and offers immense potential in drug development, as it exhibits unique properties for targeted drug delivery systems2.
Synthesis Analysis
The synthesis of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be produced as a product of the normal metabolism of fatty acid oxidation3. In microorganisms, 3-HB mainly serves as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material4.Molecular Structure Analysis
The molecular structure of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride is not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to bind to specific hydroxyl-carboxylic acid receptors3.Chemical Reactions Analysis
The chemical reactions involving N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to be involved in various metabolic processes3.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as (±)-JWH 073 N-(3-hydroxybutyl) metabolite are known to be crystalline solids5.Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives in Anti-acetylcholinesterase Activity
Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including a compound related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, to evaluate their anti-acetylcholinesterase (anti-AChE) activity. They discovered that specific modifications to the benzamide and piperidine structures significantly enhanced their inhibitory effect on acetylcholinesterase, a key enzyme in neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Piperidine Derivatives in Interaction with Receptors
Hay et al. (2006) studied the affinity of 1-Piperidinecarboxamide derivatives for calcitonin gene-related peptide and amylin receptors. Their research indicated the importance of specific structural components in these compounds for receptor interaction, offering insights into their potential therapeutic applications in conditions like migraine (Hay et al., 2006).
Role in Dopamine Receptor-Selective Compounds
Mason et al. (2010) explored the pharmacokinetics and brain uptake of dopamine D3 receptor-selective compounds, including those structurally related to N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride. Their findings contribute to understanding the transport, metabolism, and potential applications of such compounds in treating substance abuse (Mason et al., 2010).
Piperidine Amides in Insecticidal Activity
Christodoulopoulou et al. (2005) isolated piperidine amides from Otanthus maritimus and assessed their insecticidal properties. The results of their study suggest potential applications of these compounds, including derivatives of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride, in pest control (Christodoulopoulou et al., 2005).
Safety And Hazards
The safety and hazards of N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride are not explicitly mentioned in the search results. However, related compounds such as 3-hydroxybutyrate are known to have various safety considerations6.
Zukünftige Richtungen
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride shows promising potential in drug development due to its unique properties for targeted drug delivery systems2. Further research and clinical studies are needed to fully understand its diverse biological manifestations and to determine to what extent they should be medically introduced4.
Eigenschaften
IUPAC Name |
N-(3-hydroxybutyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-8(13)5-7-12-10(14)9-4-2-3-6-11-9;/h8-9,11,13H,2-7H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVREZFCMKSXSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1CCCCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxybutyl)-2-piperidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



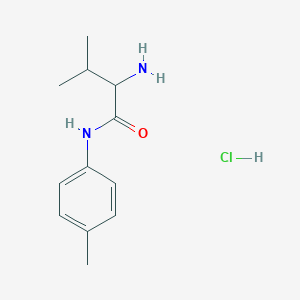
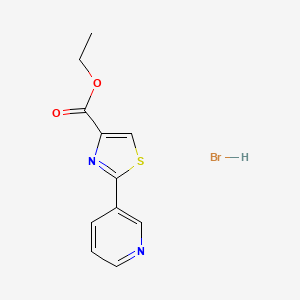
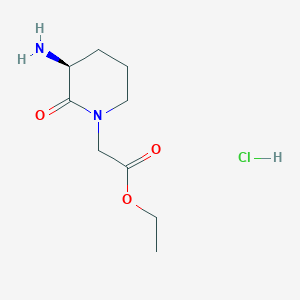
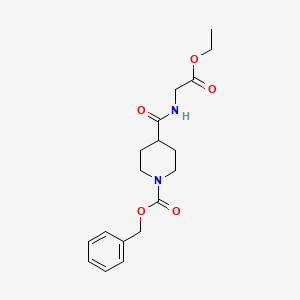
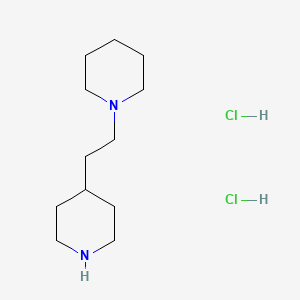
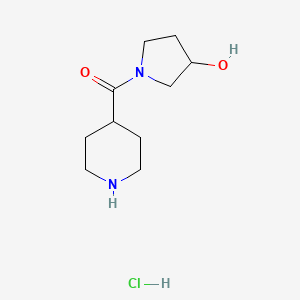
![1-Piperidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398379.png)
![N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1398380.png)
